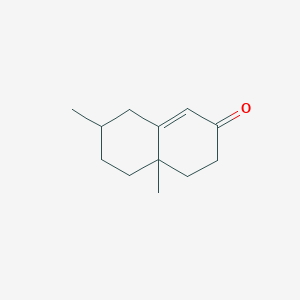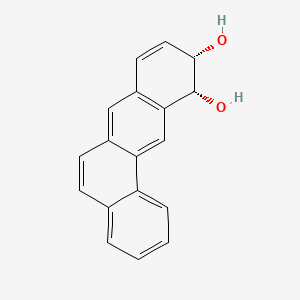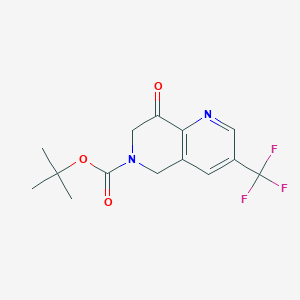
4-(acridin-9-yl)-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acridin-9-yl)-N,N-diethylaniline is a compound that belongs to the class of acridine derivatives.
Métodos De Preparación
The synthesis of 4-(acridin-9-yl)-N,N-diethylaniline typically involves the reaction of 9-aminoacridine with diethylamine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction is carried out at a low temperature, usually around 0°C, to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
4-(acridin-9-yl)-N,N-diethylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(acridin-9-yl)-N,N-diethylaniline has been studied for its potential applications in several scientific fields. In chemistry, it is used as a precursor for the synthesis of other acridine derivatives. In biology and medicine, it has shown promise as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes . Additionally, it has been explored for its antimicrobial and antiviral properties . In industry, acridine derivatives like this compound are used as dyes and fluorescent materials for visualization of biomolecules .
Mecanismo De Acción
The mechanism of action of 4-(acridin-9-yl)-N,N-diethylaniline involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA and inhibit topoisomerase makes it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
4-(acridin-9-yl)-N,N-diethylaniline can be compared with other acridine derivatives such as N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide and N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide These compounds share the acridine core structure but differ in their substituents, which can affect their biological activity and applications
Propiedades
Número CAS |
6266-90-6 |
|---|---|
Fórmula molecular |
C23H22N2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-acridin-9-yl-N,N-diethylaniline |
InChI |
InChI=1S/C23H22N2/c1-3-25(4-2)18-15-13-17(14-16-18)23-19-9-5-7-11-21(19)24-22-12-8-6-10-20(22)23/h5-16H,3-4H2,1-2H3 |
Clave InChI |
FPERIPSRXFQOJD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)







![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)

